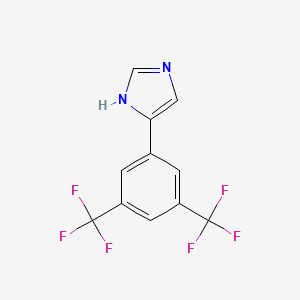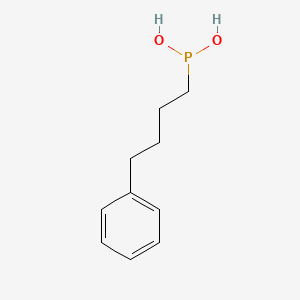![molecular formula C12H24N2O2 B8701293 4-[4-(4-morpholinyl)butyl]morpholine CAS No. 53161-64-1](/img/structure/B8701293.png)
4-[4-(4-morpholinyl)butyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-morpholinyl)butyl]morpholine is an organic compound that features two morpholine rings connected by a butyl chain Morpholine itself is a heterocyclic amine with both amine and ether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-morpholinyl)butyl]morpholine typically involves the reaction of morpholine with a butyl halide under basic conditions. One common method is the nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking the butyl halide to form the desired product. The reaction is usually carried out in a polar solvent such as ethanol or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation or crystallization are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-morpholinyl)butyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert any oxidized forms back to the original amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine rings can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; reactions often conducted in polar solvents with a base.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Regeneration of the original amine.
Substitution: New compounds with different functional groups replacing the morpholine rings.
Applications De Recherche Scientifique
4-[4-(4-morpholinyl)butyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of polymers, surfactants, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 4-[4-(4-morpholinyl)butyl]morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler compound with a single morpholine ring.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
4-(2-Hydroxyethyl)morpholine: Contains a hydroxyethyl group instead of a butyl chain.
Uniqueness
4-[4-(4-morpholinyl)butyl]morpholine is unique due to its dual morpholine rings connected by a butyl chain, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
53161-64-1 |
|---|---|
Formule moléculaire |
C12H24N2O2 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
4-(4-morpholin-4-ylbutyl)morpholine |
InChI |
InChI=1S/C12H24N2O2/c1(3-13-5-9-15-10-6-13)2-4-14-7-11-16-12-8-14/h1-12H2 |
Clé InChI |
ZRQUNTRHHLHXRX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(3-Bromopyridin-2-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B8701216.png)
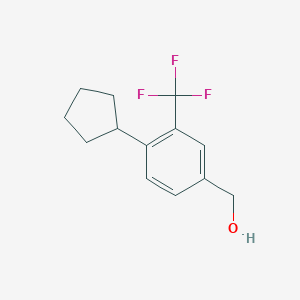
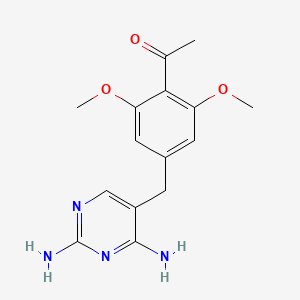
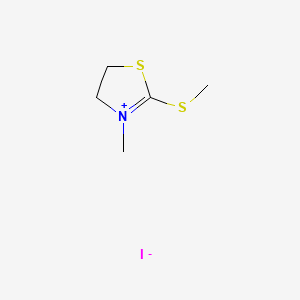
![2-Methoxy-6-[(methylsulfanyl)methyl]aniline](/img/structure/B8701247.png)
![N-[6-(Hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B8701252.png)
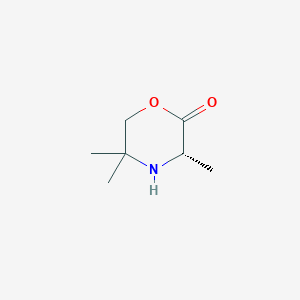
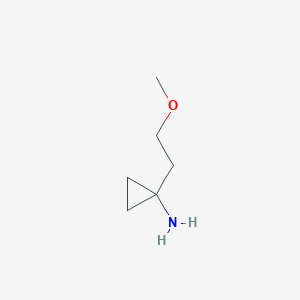
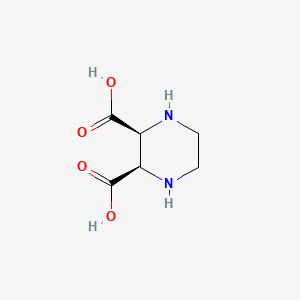

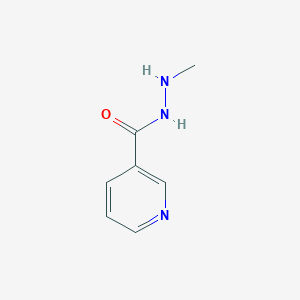
![6-[(4-Nitrobenzoyl)oxy]hexyl 4-nitrobenzoate](/img/structure/B8701304.png)
